molecular formula C14H16N4O3S B1200409 N-((4-Aminophenyl)sulfonyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide CAS No. 35255-37-9

N-((4-Aminophenyl)sulfonyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide

Cat. No. B1200409
CAS RN: 35255-37-9
M. Wt: 320.37 g/mol
InChI Key: VRYCOLRKKCBJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-Aminophenyl)sulfonyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide, commonly known as APS, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been extensively studied for its pharmacological properties and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of APS involves the inhibition of enzymes such as carbonic anhydrase and metalloproteinases. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
APS has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase, which is involved in the regulation of pH in the body. The compound has also been shown to have anti-inflammatory effects by inhibiting the activity of metalloproteinases. Additionally, APS has been shown to have antiviral activity against herpes simplex virus type 1.

Advantages and Limitations for Lab Experiments

The advantages of using APS in lab experiments include its potent pharmacological properties, which make it a promising candidate for drug development. The compound has also been shown to have low toxicity and high selectivity towards its target enzymes. However, the limitations of using APS in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on APS, including its potential applications in the treatment of various diseases such as cancer, inflammation, and viral infections. The compound can also be further modified to improve its pharmacological properties, such as its solubility and selectivity towards its target enzymes. Additionally, the use of APS in combination with other drugs can be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of APS involves the reaction of 4-aminobenzenesulfonamide and 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as DMF or DMSO, and the product is obtained through crystallization or chromatography.

Scientific Research Applications

APS has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in various scientific research studies, including its use as an anticancer agent, anti-inflammatory agent, and antiviral agent.

properties

IUPAC Name

N-(4-aminophenyl)sulfonyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-9-8-10(2)17-14(16-9)18(11(3)19)22(20,21)13-6-4-12(15)5-7-13/h4-8H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYCOLRKKCBJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188751
Record name N-Acetylsulfamethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35255-37-9
Record name N-Acetylsulfamethazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035255379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylsulfamethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.